Cas no 1261516-12-4 (6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine)

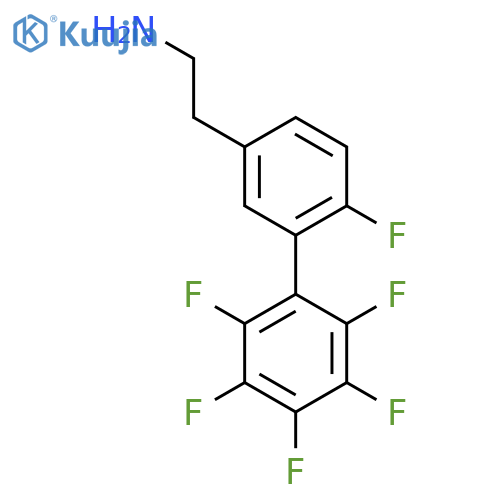

1261516-12-4 structure

商品名:6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine

CAS番号:1261516-12-4

MF:C14H9F6N

メガワット:305.218384504318

CID:4997474

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine 化学的及び物理的性質

名前と識別子

-

- 6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine

-

- インチ: 1S/C14H9F6N/c15-8-2-1-6(3-4-21)5-7(8)9-10(16)12(18)14(20)13(19)11(9)17/h1-2,5H,3-4,21H2

- InChIKey: WDGVDMCLCBSRNP-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC(=CC=1C1C(=C(C(=C(C=1F)F)F)F)F)CCN

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 327

- 疎水性パラメータ計算基準値(XlogP): 3.5

- トポロジー分子極性表面積: 26

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A011003550-250mg |

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine |

1261516-12-4 | 97% | 250mg |

$475.20 | 2023-09-03 | |

| Alichem | A011003550-1g |

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine |

1261516-12-4 | 97% | 1g |

$1534.70 | 2023-09-03 | |

| Alichem | A011003550-500mg |

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine |

1261516-12-4 | 97% | 500mg |

$839.45 | 2023-09-03 |

6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

Eugene P. Petrov,Rafayel Petrosyan,Petra Schwille Soft Matter, 2012,8, 7552-7555

-

Kenneth Ruud Phys. Chem. Chem. Phys., 2003,5, 5015-5020

-

Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531

1261516-12-4 (6,2',3',4',5',6'-Hexafluorobiphenyl-3-ethylamine) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 1214332-11-2(4-Cyano-2,5-dibromopyridine)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 886506-33-8(1-[4-(4-Methyl-piperidine-1-sulfonyl)-phenyl]-piperazine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬